molecular formula C14H16ClN3O B13620942 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride

Cat. No.: B13620942
M. Wt: 277.75 g/mol
InChI Key: LZWUJZYCOKVEHN-UHFFFAOYSA-N
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Description

2-Amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride is a substituted benzamide derivative featuring:

  • A benzamide core with a 2-amino substituent.
  • A 6-methylpyridin-2-ylmethyl group linked via an amide bond.
  • A hydrochloride salt formulation for enhanced solubility and stability.

The amino group at the 2-position of the benzamide core likely influences electronic and steric properties, affecting reactivity and intermolecular interactions.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide;hydrochloride

InChI

InChI=1S/C14H15N3O.ClH/c1-10-5-4-6-11(17-10)9-16-14(18)12-7-2-3-8-13(12)15;/h2-8H,9,15H2,1H3,(H,16,18);1H

InChI Key

LZWUJZYCOKVEHN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CNC(=O)C2=CC=CC=C2N.Cl

Origin of Product

United States

Preparation Methods

Multi-Step Synthetic Route Based on Pyridine Glycine Ester Intermediates

A notable industrially applicable method for preparing 2-aminomethylpyridine derivatives, closely related to the target compound, is described in patent EP1422220A1. This method involves four key steps:

Step Description Key Reagents and Conditions Outcome
A Formation of benzophenone glycine imine alkyl ester Benzophenone + alkyl glycinate hydrochloride + trialkylamine base (preferably N,N-diisopropyl N-ethylamine) in toluene at 110-115°C with azeotropic removal of water Benzophenone glycine imine (BPGI) intermediate
B Coupling of BPGI with pyridine derivative (Py-z) Dry inorganic base (K2CO3 or NaH), phase transfer catalyst (tetraethylammonium bromide), aprotic polar solvent (propionitrile), reflux at 105°C Pyridine glycine ester derivative
C Hydrochloride salt formation Addition of aqueous hydrochloric acid at 20-25°C, HCl/PyGI molar ratio 1-5 Pyridine glycine ester hydrochloride (PyGE.HCl)
D Conversion to final compound Heating under reflux in water Target compound (2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride)

This process is optimized for industrial scale, allowing for efficient recycling of reagents such as trialkylamine base and removal of by-products. The yields reported for intermediates in this process reach approximately 85% under controlled conditions. The process emphasizes careful control of temperature, molar ratios, and solvent systems to maximize purity and yield.

Alternative Synthetic Approaches Involving Benzamide and Pyridinyl Amines

Other methods involve the synthesis of related benzamide derivatives through the reaction of substituted pyridin-2-amines with benzoyl derivatives or isothiocyanates, followed by further functional group transformations:

  • Reaction of 2-amino-6-methylpyridine with benzoyl isothiocyanate in acetone under reflux for 3 hours yields benzoyl-substituted thiourea intermediates with approximately 80% yield.
  • Subsequent hydrolysis of these intermediates in tetrahydrofuran with sodium hydroxide under reflux affords the corresponding pyridinyl thiourea derivatives.
  • Further cyclization and coupling reactions with bromo-substituted ethanones and palladium-catalyzed cross-coupling steps lead to functionalized benzamide compounds with yields varying from 17% to 53% depending on the step and conditions.

While these methods are more complex and involve multiple purification steps, they demonstrate the versatility of pyridinyl amine chemistry in constructing benzamide frameworks similar to the target compound.

Data Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Pyridine Glycine Ester Route (Patent EP1422220A1) Benzophenone, alkyl glycinate hydrochloride, pyridine derivative Trialkylamine base, K2CO3 or NaH, tetraethylammonium bromide, propionitrile, HCl Stepwise: 110-115°C (Step A), reflux 105°C (Step B), 20-25°C (Step C), reflux in water (Step D) ~85% (intermediate) Industrial scale, recyclable reagents
Benzoyl Isothiocyanate Route 2-Amino-6-methylpyridine, benzoyl isothiocyanate Acetone, NaOH, Pd catalyst Reflux in acetone or THF, catalytic conditions for coupling 17-80% depending on step Multi-step, complex purification
Schiff Base Condensation (Related Compounds) Substituted benzaldehydes, substituted anilines Solvent (varies) Condensation at reflux Not specified Structural confirmation via XRD

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyridine compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physical Properties

The substituents on the benzamide ring and pyridinyl group significantly impact melting points , yields , and spectroscopic profiles . Key comparisons are summarized in Table 1.

Key Observations :

  • Electron-withdrawing groups (EWGs) like cyano (34, 30) correlate with higher melting points, likely due to enhanced crystallinity and intermolecular dipole interactions .
  • Halogen substituents (e.g., bromo in 35, 36) reduce yields compared to cyano or aryl groups, possibly due to steric hindrance or reduced reactivity .
  • Hydrobromide salts (29, 30) exhibit lower melting points than hydrochlorides (34), suggesting counterion effects on lattice stability .

Spectroscopic Comparisons

NMR Data Highlights :
  • Aromatic Proton Shifts: The 6-methylpyridin-2-yl group produces a characteristic doublet at δ 6.91–6.95 ppm (J = 7.2–7.6 Hz) in $ ^1H $ NMR . Electron-deficient substituents (e.g., 3-cyano in 34) deshield adjacent protons, shifting signals downfield (e.g., δ 7.85–8.07 ppm for 30) .
  • Carbon Chemical Shifts :
    • The amide carbonyl resonates at δ 165–166 ppm in $ ^{13}C $ NMR across analogs, confirming structural consistency .
    • Pyridinyl carbons appear at δ 111–119 ppm , with methyl groups at δ 24–25 ppm .
IR Spectroscopy :
  • Amide C=O stretches occur at 1686–1696 cm$ ^{-1} $ .
  • Cyano groups (30, 34) show sharp peaks at 2227 cm$ ^{-1} $ .

Biological Activity

2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C13H13N3O·HCl
  • SMILES : Cc1cccc(NC(=O)c2ccccc2N)n1

Biological Activity Overview

The biological activity of 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride is primarily linked to its interaction with metabotropic glutamate receptors (mGluRs), particularly mGluR5. This receptor has been implicated in various neuropsychiatric disorders, making it a significant target for therapeutic intervention.

Structure-Activity Relationships (SAR)

Research indicates that the amide linkage and the presence of the 6-methylpyridine moiety are crucial for the compound's affinity and selectivity towards mGluR5. Modifications to the benzamide structure can significantly alter its pharmacological profile:

Modification Effect on Activity
Replacement of the pyridine ringDecreased affinity for mGluR5
Alteration in the amide substituentVariable effects on potency

The compound acts as an antagonist at mGluR5, inhibiting receptor activation and downstream signaling pathways associated with anxiety, depression, and other neuropsychiatric conditions. In vitro studies have shown that it exhibits potent antagonistic activity, with an EC50 value in the low micromolar range (0.17 μM) while maintaining a high safety profile (CC50 > 100 μM) .

Case Studies and Research Findings

  • Antidepressant Effects : A study demonstrated that compounds similar to 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride showed significant antidepressant-like effects in animal models, correlating with mGluR5 antagonism .
  • Neuroprotection : Research comparing various benzamide derivatives indicated that while some provided neuroprotection against oxidative stress, others, including those based on this compound, did not exhibit such properties under certain conditions .
  • Cancer Research : Investigations into benzamide derivatives have revealed potential antitumor activities. For instance, compounds structurally related to 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride were evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Q & A

Basic: What synthetic routes are optimal for preparing 2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamide hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling benzamide derivatives with functionalized pyridine intermediates. Key steps include:

  • Imidoyl Chloride Formation : Chlorination of 2-(benzoylamino)pyridine using phosphorus(V) chloride and thionyl chloride yields the imidoyl chloride hydrochloride precursor. Note that using phosphorus(V) chloride alone may fail, necessitating mixed chlorination agents for higher yields .
  • Controlled Conditions : Temperature (e.g., 0–5°C for hygroscopic intermediates) and solvent selection (e.g., anhydrous ether for reduction steps) are critical. Ethanol or dimethylformamide (DMF) is recommended for coupling reactions to minimize side products .
  • Yield Optimization : Trials using statistical design of experiments (DoE) can identify critical parameters (e.g., molar ratios, reaction time) to maximize efficiency .

Basic: Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzamide core, pyridylmethyl substitution, and hydrochloride salt formation. For example, aromatic proton signals in the 7.0–8.5 ppm range validate the pyridine moiety .
  • High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95%) and monitor reaction progress. Reverse-phase columns with acetonitrile/water gradients are effective .
  • X-ray Crystallography : Resolves crystal structure details, such as bond angles and salt conformation, as demonstrated in related benzamide derivatives .

Advanced: How can computational methods improve reaction design and mechanistic understanding for this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates. For example, ICReDD’s approach combines computation with experimental validation to optimize chlorination or coupling steps .
  • Molecular Dynamics Simulations : Model solvation effects and hygroscopic behavior of intermediates, guiding solvent selection for moisture-sensitive reactions .
  • Data-Driven Feedback : Machine learning algorithms analyze experimental datasets (e.g., failed chlorination attempts) to recommend alternative reagents or conditions .

Advanced: How can researchers resolve contradictions in reaction outcomes, such as unsuccessful chlorination attempts?

Methodological Answer:

  • Root-Cause Analysis : Compare failed reactions (e.g., using thionyl chloride alone) with successful protocols (mixed phosphorus(V) chloride/thionyl chloride). Spectroscopic monitoring (e.g., IR for Cl⁻ detection) identifies incomplete chlorination .
  • Alternative Pathways : If intermediates are hygroscopic, switch to in situ generation or use non-aqueous workup methods. For example, amidine formation via reaction with 4-methylaniline confirms imidoyl chloride identity .
  • Cross-Validation : Reproduce results under inert atmospheres (argon/glovebox) to exclude moisture interference .

Advanced: What pharmacological targets are associated with this compound, and how can its bioactivity be systematically evaluated?

Methodological Answer:

  • Target Prediction : Molecular docking studies suggest potential interactions with β3-adrenergic receptors (β3-AR), analogous to structurally related pyridine derivatives .
  • In Vitro Assays :
    • Binding Affinity : Radioligand displacement assays using ³H-labeled agonists (e.g., BRL37344) quantify receptor binding.
    • Functional Activity : cAMP accumulation assays in adipocytes evaluate β3-AR activation .
  • Metabolic Stability : Liver microsome assays assess pharmacokinetic properties, with HPLC-MS monitoring metabolite formation .

Basic: How does the hydrochloride salt form influence solubility and formulation for in vivo studies?

Methodological Answer:

  • Solubility Enhancement : The hydrochloride salt improves aqueous solubility compared to the free base, critical for parenteral administration. For example, solubility >50 mg/mL in PBS (pH 7.4) is achievable .
  • Formulation Strategies :
    • Use lyophilization for stable storage.
    • Adjust pH to 3–4 during dissolution to prevent salt dissociation .

Advanced: What strategies mitigate challenges in handling hygroscopic intermediates during synthesis?

Methodological Answer:

  • Moisture Control : Conduct reactions under anhydrous conditions (e.g., Schlenk line, molecular sieves).
  • In Situ Quenching : Directly use intermediates without isolation. For example, imidoyl chloride hydrochlorides can be reacted immediately with amines .
  • Alternative Protecting Groups : Replace moisture-sensitive groups with stable alternatives (e.g., tert-butoxycarbonyl for amines) .

Advanced: How can researchers design experiments to elucidate the compound’s metabolic pathways?

Methodological Answer:

  • Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation via scintillation counting .
  • Mass Spectrometry (MS/MS) : Fragment ion analysis identifies hydroxylated or demethylated metabolites in liver microsomes .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .

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